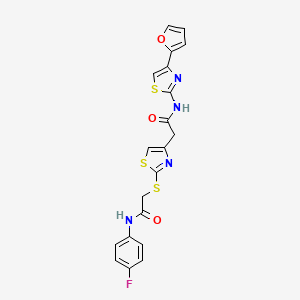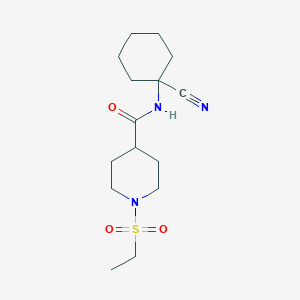
N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide, also known as CPP-109, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-109 is a derivative of the drug, 1-(2-benzylpiperidin-4-yl)-3-(4-chlorophenyl)propan-1-one (known as desoxypeganine or RTI-55), which is a potent dopamine reuptake inhibitor. CPP-109 has been found to be a highly selective and potent inhibitor of the enzyme, histone deacetylase (HDAC).
Mecanismo De Acción
HDACs are a family of enzymes that regulate gene expression by removing acetyl groups from histone proteins, which are involved in the packaging of DNA in the nucleus. By inhibiting HDAC activity, N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide increases the acetylation of histones, which leads to changes in gene expression. This can result in changes in neuronal plasticity, which may underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of acetylated histones in the brain, indicating that it is able to effectively inhibit HDAC activity. It has also been found to increase the expression of genes involved in synaptic plasticity and to enhance memory and learning in animal models. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide in lab experiments is that it is a highly selective and potent inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in various biological processes. However, one limitation is that it is a relatively new compound and its effects on human physiology are not yet fully understood.
Direcciones Futuras
There are many potential future directions for research on N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide. One area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. Another potential direction is the investigation of the effects of this compound on other neurological and psychiatric disorders, such as depression and anxiety. Additionally, the development of more effective delivery methods for this compound could improve its therapeutic potential.
Métodos De Síntesis
N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide can be synthesized using a multi-step process starting with the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. This intermediate is then reacted with ethanesulfonyl chloride to form N-methylcyclohexylsulfonyl chloride. The resulting compound is then reacted with piperidine-4-carboxamide to form this compound.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. HDAC inhibitors have been shown to have neuroprotective effects and to enhance memory and learning in animal models. This compound has been found to be effective in treating addiction and other compulsive behaviors by inhibiting the activity of HDAC in the brain.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-2-22(20,21)18-10-6-13(7-11-18)14(19)17-15(12-16)8-4-3-5-9-15/h13H,2-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHVCLNDPSHPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-butyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2998794.png)
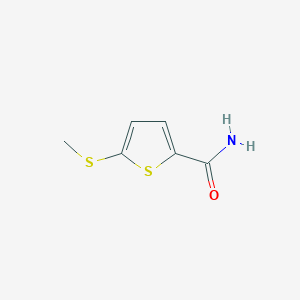
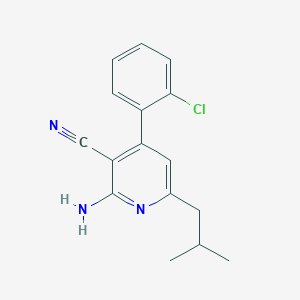
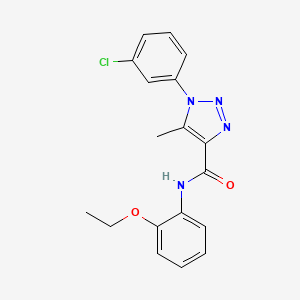
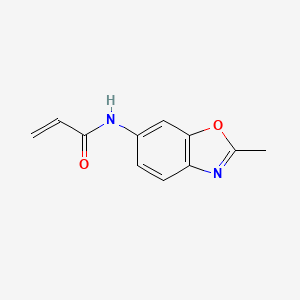
![N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2998805.png)
![N-(3-chloro-4-fluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2998807.png)
![N-allyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2998808.png)
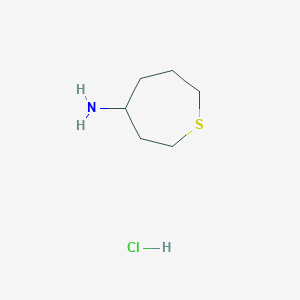
![8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2998811.png)


